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molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
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Patent
US06127396

Procedure details

36.40 g (139 mmol) of triphenylphosphine are added, all at once and with vigorous stirring, to a solution, cooled to 0° C., of 10.40 g (70 mmol) of 2-hydroxymethyl-benzo[b]furan and 46 g (139 mol) of CBr4 in 220 ml of ether. After stirring for 4 hours at 20° C., the precipitate formed is suctioned off and washed with Et2O; the filtrate is dried and concentrated, and the residue is then chromatographed on silica, eluting with a mixture of cyclohexane/CH2Cl2 =80/20, to yield the expected compound in the form of an oil.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:21][C:22]1[O:26][C:25]2[CH:27]=[CH:28][CH:29]=[CH:30][C:24]=2[CH:23]=1.C(Br)(Br)(Br)[Br:32]>CCOCC>[Br:32][CH2:21][C:22]1[O:26][C:25]2[CH:27]=[CH:28][CH:29]=[CH:30][C:24]=2[CH:23]=1

Inputs

Step One
Name
Quantity
36.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
OCC1=CC2=C(O1)C=CC=C2
Name
Quantity
46 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
220 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
the filtrate is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is then chromatographed on silica
WASH
Type
WASH
Details
eluting with a mixture of cyclohexane/CH2Cl2 =80/20

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC1=CC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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